molecular formula C21H16 B13350995 2-(p-Tolylethynyl)-1,1'-biphenyl

2-(p-Tolylethynyl)-1,1'-biphenyl

Cat. No.: B13350995
M. Wt: 268.4 g/mol
InChI Key: NUQRAHIFRFQMAI-UHFFFAOYSA-N
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Description

2-(p-Tolylethynyl)-1,1'-biphenyl is a biphenyl derivative featuring a p-tolyl-substituted ethynyl group at the 2-position of the biphenyl scaffold. This compound, synthesized via palladium-catalyzed cross-coupling reactions, has a molecular weight of approximately 296.156 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) . Its synthesis involves reactions between 2-bromo-1,1'-biphenyl derivatives and p-tolylacetylene under optimized solvent and temperature conditions, yielding a solid product characterized by crystallinity and stability . The ethynyl linkage and p-tolyl substituent contribute to its unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene

InChI

InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3

InChI Key

NUQRAHIFRFQMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Physicochemical Properties

The physicochemical properties of 2-(p-Tolylethynyl)-1,1'-biphenyl are influenced by its substituents. Below is a comparison with isoindolinone-based biphenyl derivatives (Table 1) and other structurally related compounds:

Table 1: Comparison of Biphenyl Derivatives with Varying Substituents

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Features Reference
2-(p-Tolylethynyl)-1,1'-biphenyl p-Tolyl ethynyl Not reported Not reported Ethynyl linker, high stability
2-(4'-Methyl-[1,1'-biphenyl]-2-yl)isoindolin-1-one (2s) 4'-Methyl 132–134 77 High yield, electron-donating group
2-(3'-Nitro-[1,1'-biphenyl]-2-yl)isoindolin-1-one (2q) 3'-Nitro 153–155 55 Electron-withdrawing group, moderate yield
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)isoindolin-1-one (2t) 4'-Methoxy <50 79 Low melting point, high yield
2-(2'-Fluoro-[1,1'-biphenyl]-2-yl)isoindolin-1-one (2l) 2'-Fluoro 226–228 60 High thermal stability

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) generally enhance synthetic yields (e.g., 77–79% for 2s and 2t) compared to electron-withdrawing groups like nitro (55% for 2q) .
  • Melting Points : Fluoro-substituted derivatives exhibit higher melting points (e.g., 226–228°C for 2l), likely due to increased crystallinity and intermolecular interactions . In contrast, methoxy groups reduce melting points (<50°C for 2t).

Analytical Characterization

  • 2-(p-Tolylethynyl)-1,1'-biphenyl : Characterized via HRMS and crystallography .
  • Isoindolinone Derivatives: Use FT-IR, UV-Vis, and X-ray crystallography, with melting points serving as critical purity indicators .
  • Biphenyl-Imidazoles : Employ combined experimental and theoretical techniques (e.g., FT-IR, computational modeling) for structural elucidation .

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